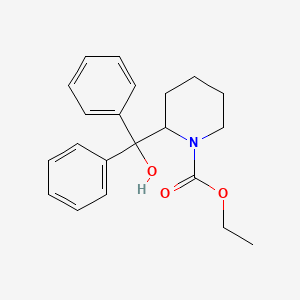
(3-Fluoro-4,5-dimethoxyphenyl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Fluoro-4,5-dimethoxyphenyl)methanol is an organic compound belonging to the class of benzyl alcohols It is characterized by the presence of a fluorine atom and two methoxy groups attached to a phenyl ring, with a hydroxymethyl group (-CH2OH) at the para position relative to the fluorine atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (3-Fluoro-4,5-dimethoxyphenyl)methanol typically involves the introduction of the fluorine and methoxy groups onto a benzyl alcohol framework. One common method is the nucleophilic aromatic substitution (S_NAr) reaction, where a suitable fluorine source reacts with a precursor compound containing the methoxy groups. The reaction conditions often involve the use of polar aprotic solvents and elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds. The scalability of the synthesis is achieved by optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: (3-Fluoro-4,5-dimethoxyphenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.
Major Products:
Oxidation: Formation of (3-Fluoro-4,5-dimethoxyphenyl)aldehyde or (3-Fluoro-4,5-dimethoxybenzoic acid).
Reduction: Formation of (3-Fluoro-4,5-dimethoxyphenyl)methane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(3-Fluoro-4,5-dimethoxyphenyl)methanol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (3-Fluoro-4,5-dimethoxyphenyl)methanol involves its interaction with specific molecular targets. The presence of the fluorine atom and methoxy groups can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The hydroxymethyl group can participate in hydrogen bonding and other interactions, affecting the compound’s overall biological activity.
Vergleich Mit ähnlichen Verbindungen
(3,4-Dimethoxyphenyl)methanol: Lacks the fluorine atom, resulting in different chemical and biological properties.
(2-Fluoro-4,5-dimethoxyphenyl)methanol: Similar structure but with the fluorine atom at a different position, leading to variations in reactivity and applications.
Uniqueness: (3-Fluoro-4,5-dimethoxyphenyl)methanol is unique due to the specific positioning of the fluorine and methoxy groups, which can significantly influence its chemical behavior and potential applications. The presence of the fluorine atom can enhance the compound’s stability and reactivity, making it a valuable compound for various research and industrial purposes.
Eigenschaften
Molekularformel |
C9H11FO3 |
|---|---|
Molekulargewicht |
186.18 g/mol |
IUPAC-Name |
(3-fluoro-4,5-dimethoxyphenyl)methanol |
InChI |
InChI=1S/C9H11FO3/c1-12-8-4-6(5-11)3-7(10)9(8)13-2/h3-4,11H,5H2,1-2H3 |
InChI-Schlüssel |
MJDZFLMYCUHBIT-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C(=CC(=C1)CO)F)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


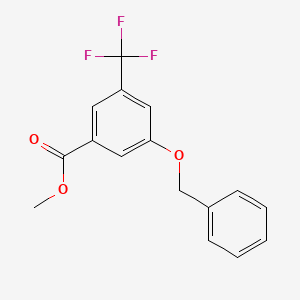
![tert-Butyl [1,4'-bipiperidin]-3-ylcarbamate](/img/structure/B14022324.png)
![N-((3R,4S)-1-benzyl-4-methylpiperidin-3-yl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B14022336.png)
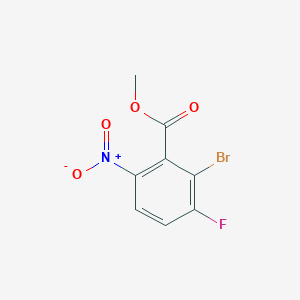
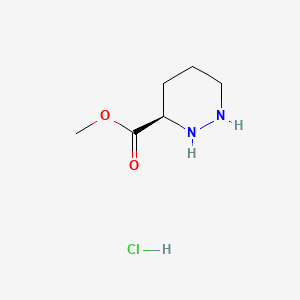
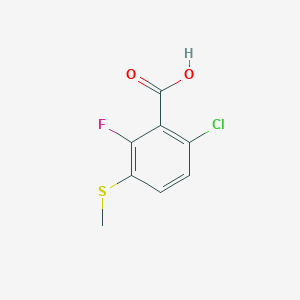
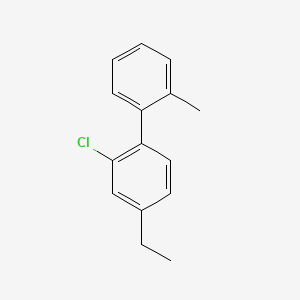



![1-[Bis(4-bromophenyl)methylideneamino]-2-methyl-guanidine](/img/structure/B14022372.png)


